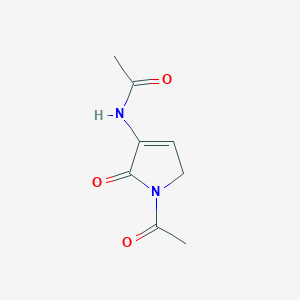
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring with acetyl and oxo functional groups It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and an oxidizing agent. One common method involves the following steps:
Starting Material: Pyrrolidine is used as the starting material.
Acetylation: Pyrrolidine is reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Oxidation: The resulting N-acetylpyrrolidine is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide, while reduction can produce N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide.
Scientific Research Applications
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
These compounds share similar chemical properties but may have different biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
90237-93-7 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-(1-acetyl-5-oxo-2H-pyrrol-4-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)9-7-3-4-10(6(2)12)8(7)13/h3H,4H2,1-2H3,(H,9,11) |
InChI Key |
RBKXWYDUKYMSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCN(C1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



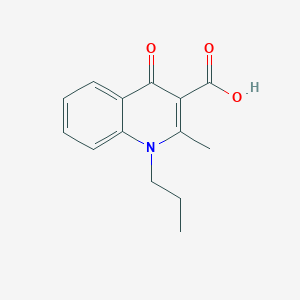

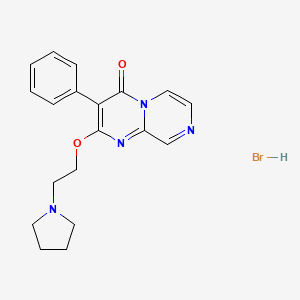
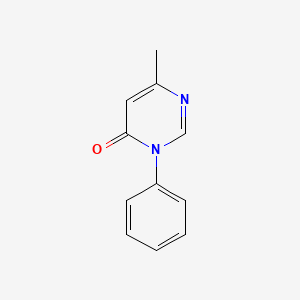
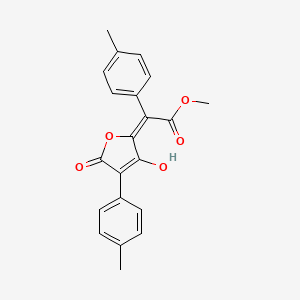
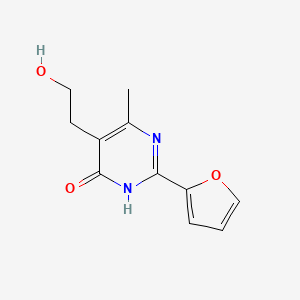



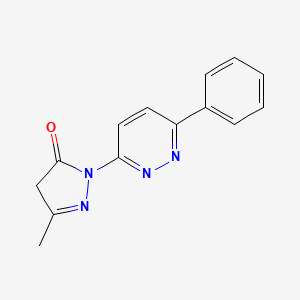

![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)

